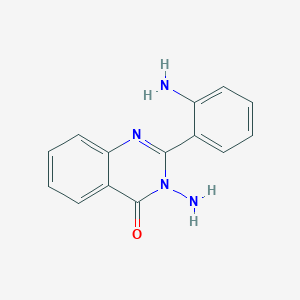
3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-2-(2-アミノフェニル)キナゾリン-4(3H)-オンは、キナゾリンオンファミリーに属する複素環式化合物です。この化合物は、医薬品化学や医薬品など、さまざまな分野における潜在的な生物活性と用途から、大きな関心を集めています。
準備方法
合成経路と反応条件
3-アミノ-2-(2-アミノフェニル)キナゾリン-4(3H)-オンの合成には、通常、2-アミノ安息香酸アミドとアントラニル酸を特定の条件下で反応させる方法が用いられます。反応は、通常、ポリリン酸またはオキシ塩化リンなどの触媒の存在下で行われます。混合物を高温に加熱することで環化反応が促進され、キナゾリンオン環が生成されます。
工業的生産方法
この化合物の工業的生産方法には、同様の合成経路が用いられますが、より大規模で行われます。連続フローリアクターや最適化された反応条件を使用することで、最終生成物の収率と純度を向上させることができます。さらに、工業的方法では、再結晶やクロマトグラフィーなどの高度な精製技術を取り入れることで、化合物が要求される規格を満たすようにすることができます。
化学反応の分析
反応の種類
3-アミノ-2-(2-アミノフェニル)キナゾリン-4(3H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、異なる官能基を持つキナゾリンオン誘導体を形成することができます。
還元: 還元反応により、ジヒドロキナゾリンオン誘導体が生成される可能性があります。
置換: 化合物中のアミノ基は求核置換反応に関与し、さまざまな置換キナゾリンオン誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルや酸塩化物などの試薬は、置換反応に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな官能基を持つキナゾリンオン誘導体があり、これらは多様な生物活性を示す可能性があります。
科学的研究の応用
3-アミノ-2-(2-アミノフェニル)キナゾリン-4(3H)-オンは、次のようないくつかの科学研究の応用があります。
医薬品化学: この化合物は、抗がん剤、抗菌剤、抗炎症剤としての可能性が研究されています。
生物学: 酵素阻害や受容体結合の研究に、生物学的アッセイで使用されています。
医薬品: この化合物は、創薬や製剤における潜在的な用途が探索されています。
産業: さまざまな医薬品や農薬の合成における中間体として使用されています。
作用機序
3-アミノ-2-(2-アミノフェニル)キナゾリン-4(3H)-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物は、活性部位に結合することで特定の酵素の活性を阻害し、基質が酵素にアクセスすることを妨げます。さらに、細胞表面の受容体と相互作用し、シグナル伝達経路を調節し、細胞応答に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 2-アミノ-3-カルボメトキシチオフェン
- チエノ[2,3-d]ピリミジン-2,4-ジオール
- 2-クロロ-チエノ[2,3-d]ピリミジン
独自性
3-アミノ-2-(2-アミノフェニル)キナゾリン-4(3H)-オンは、その特有のキナゾリンオン構造と2つのアミノ基の存在によって、独自の化学反応性と生物活性を持ちます。類似化合物と比較して、異なる薬理学的プロファイルと治療の可能性を示す可能性があります。
特性
CAS番号 |
54987-33-6 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.27 g/mol |
IUPAC名 |
3-amino-2-(2-aminophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H12N4O/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(19)18(13)16/h1-8H,15-16H2 |
InChIキー |
ZWNHOFFIPSLKDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


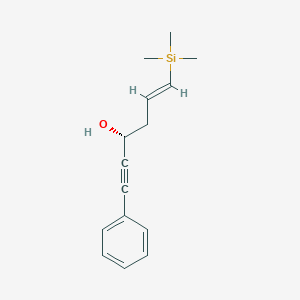
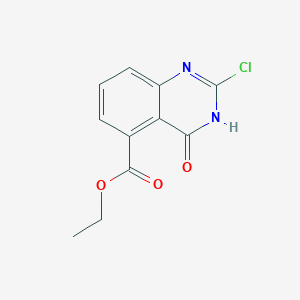
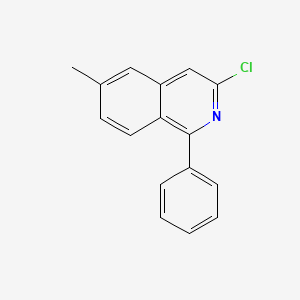

![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
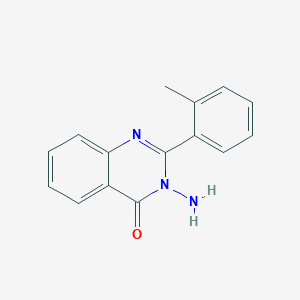
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)

![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-](/img/structure/B11864839.png)
![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)
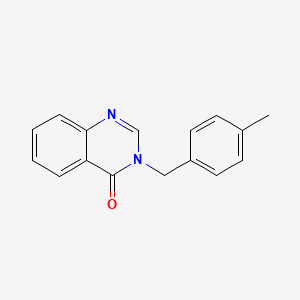
![1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864870.png)
